molecular formula C30H29N3O4S B297274 3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one

3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No. B297274
M. Wt: 527.6 g/mol
InChI Key: ZGUXMERUQCTZGT-RTRMGMPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic compound that belongs to the class of thiazolidinone derivatives. This compound has shown potential in various scientific research applications, including its use as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. The compound also inhibits bacterial growth by disrupting the cell membrane and inhibiting bacterial protein synthesis.
Biochemical and Physiological Effects:
3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one has been shown to exhibit potent biochemical and physiological effects. The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. The compound also inhibits bacterial growth by disrupting the cell membrane and inhibiting bacterial protein synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one in lab experiments is its potent activity against cancer cells and bacteria. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. The compound exhibits cytotoxic activity against both cancer cells and normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one. One direction is to explore the compound's potential as an anti-inflammatory agent. Studies have shown that the compound exhibits anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases.
Another direction for research is to explore the compound's potential as an antifungal agent. Studies have shown that the compound exhibits potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Finally, future research could focus on optimizing the compound's structure to improve its potency and reduce its toxicity. This could involve modifying the compound's chemical structure to enhance its selectivity for cancer cells and bacteria, while reducing its toxicity towards normal cells.

Synthesis Methods

The synthesis of 3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one involves the reaction of 2-benzylidene-4-methylphenylamine with 2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde and thiosemicarbazide in the presence of glacial acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

3-Benzyl-2-[(4-methylphenyl)imino]-5-[2-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-1,3-thiazolidin-4-one has shown potential in various scientific research applications. One of the most promising applications is its use as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Another potential application of this compound is as an antimicrobial agent. Studies have shown that this compound exhibits potent antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound inhibits bacterial growth by disrupting the cell membrane and inhibiting bacterial protein synthesis.

properties

Molecular Formula

C30H29N3O4S

Molecular Weight

527.6 g/mol

IUPAC Name

(5E)-3-benzyl-2-(4-methylphenyl)imino-5-[[2-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H29N3O4S/c1-22-11-13-25(14-12-22)31-30-33(20-23-7-3-2-4-8-23)29(35)27(38-30)19-24-9-5-6-10-26(24)37-21-28(34)32-15-17-36-18-16-32/h2-14,19H,15-18,20-21H2,1H3/b27-19+,31-30?

InChI Key

ZGUXMERUQCTZGT-RTRMGMPNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3OCC(=O)N4CCOCC4)/S2)CC5=CC=CC=C5

SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3OCC(=O)N4CCOCC4)S2)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3OCC(=O)N4CCOCC4)S2)CC5=CC=CC=C5

Origin of Product

United States

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